molecular formula C11H23BrOSi B2761520 [3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane CAS No. 2167629-99-2

[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane

Cat. No.: B2761520
CAS No.: 2167629-99-2
M. Wt: 279.293
InChI Key: LWKQKLVVDFSUIX-AOOOYVTPSA-N
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Description

“3-(Bromomethyl)cyclobutoxydimethylsilane” is a bromo silyl ether . It is also known as Bromomethylcyclobutylsilane. The IUPAC name for this compound is ((1r,3r)-3- (bromomethyl)cyclobutoxy) (tert-butyl)dimethylsilane .


Molecular Structure Analysis

The molecular formula of this compound is C11H23BrOSi. The InChI code for this compound is 1S/C11H23BrOSi/c1-11 (2,3)14 (4,5)13-10-6-9 (7-10)8-12/h9-10H,6-8H2,1-5H3/t9-,10- .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 279.29 . It is a colorless to yellow liquid .

Scientific Research Applications

Palladium-Catalyzed Cascade Cross Couplings

A study explores palladium-catalyzed intra/intermolecular cascade cross couplings involving compounds similar to the query chemical, yielding products like indene analogues and spirocyclopropanated tricycles. This method highlights the potential for creating complex organic structures useful in drug synthesis and materials science (Demircan, 2014).

Photocatalyzed Oxidation

Another research application involves the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions, demonstrating the environmental remediation potential by degrading pollutants into less harmful substances. The study suggests the capability of related compounds in enhancing photocatalytic degradation processes (Xu, Cai, & O’Shea, 2007).

Hydroxyl Group Protection

The development of chemical agents for protecting hydroxyl groups in synthetic chemistry involves compounds like dimethyl-tert-butylsilyl, indicating the utility of similar chemicals in synthesizing complex molecules by protecting reactive sites during key synthetic steps (Corey & Venkateswarlu, 1972).

Nanoparticle Synthesis

Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks utilize related compounds to initiate chain growth polymerization. This application in the development of nanoparticles for optoelectronic devices and bioimaging underscores the material science relevance of such compounds (Fischer, Baier, & Mecking, 2013).

Silylene Reactions

Research on silylene reactions with buta-1,3-diynes, including cycloadditions, insertions, and rearrangements, highlights the diverse reactivity of silyl-containing compounds. Such studies inform the synthesis of novel silicon-based materials and catalysts (Ostendorf, Kirmaier, Saak, Marsmann, & Weidenbruch, 1999).

These applications demonstrate the broad utility of compounds related to "3-(Bromomethyl)cyclobutoxydimethylsilane" in scientific research, from synthetic chemistry to materials science and environmental remediation. The findings underscore the importance of such chemicals in advancing various scientific fields through innovative applications and methodologies.

Properties

IUPAC Name

[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKQKLVVDFSUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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